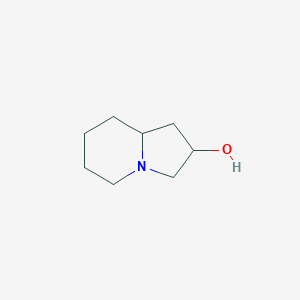

Octahydroindolizin-2-ol

Description

Contextualization within Indolizine (B1195054) and Indolizidine Alkaloid Chemistry

The octahydroindolizine (B79230) framework is the central structural motif for a large and diverse family of natural products known as indolizidine alkaloids. researchgate.netnih.gov These alkaloids are isolated from a wide array of sources, including plants, fungi, bacteria, and the skin secretions of amphibians. nih.govbeilstein-journals.org They are classified as heterocyclic alkaloids due to their fused five- and six-membered rings containing a nitrogen atom. researchgate.net

Many indolizidine alkaloids exhibit significant biological activities, which has made them attractive targets for chemical and pharmacological research. nih.govbenthamdirect.com Prominent examples include swainsonine (B1682842) and castanospermine (B190763), which are known for their potent activity as glycosidase inhibitors. beilstein-journals.orgbenthamdirect.com The specific compound, Octahydroindolizin-2-ol, has been identified in research as a bacteriostatic agent that functions by inhibiting the synthesis of RNA and DNA, which consequently prevents protein synthesis. biosynth.com The broad spectrum of biological effects observed across the indolizidine alkaloid class underscores the importance of this structural family in medicinal chemistry. benthamdirect.com

Significance of the Octahydroindolizine Skeleton in Advanced Organic Synthesis

The structural complexity and biological relevance of indolizidine alkaloids have established the octahydroindolizine skeleton as a key target in advanced organic synthesis. beilstein-journals.org The development of novel and efficient methods for constructing this bicyclic system is a major focus for synthetic chemists. nih.gov These synthetic efforts are crucial for producing sufficient quantities of these natural products and their analogues for further pharmacological investigation. nih.gov

A variety of innovative synthetic strategies have been developed to access the octahydroindolizine core. These include:

One-Pot Methodologies: Cascade or domino reactions that allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. These methods are prized for their efficiency and have been applied to the synthesis of substituted octahydroindolizines. nih.gov

Cycloaddition Reactions: 1,3-dipolar and 1,5-dipolar cycloadditions are powerful methods for constructing the heterocyclic rings of the indolizine system. jbclinpharm.org

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases, offers a highly enantioselective approach to obtaining chiral building blocks. This has been successfully applied in the kinetic resolution of racemic octahydroindolizine alcohols, providing access to specific stereoisomers that are valuable for pharmaceutical applications. scispace.comnih.gov

The interest in the octahydroindolizine framework extends beyond natural product synthesis to the creation of novel molecular scaffolds for drug discovery. beilstein-journals.org The development of stereocontrolled methods for attaching various substituents to the bicyclic core is an active area of research, aiming to generate libraries of new compounds for biological screening. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCBPYOPMRTLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octahydroindolizin 2 Ol and Its Derivatives

Established Synthetic Pathways for Octahydroindolizines

The construction of the fundamental octahydroindolizine (B79230) framework can be achieved through several reliable and well-documented synthetic routes. These methods often focus on the formation of the saturated bicyclic system without necessarily controlling the stereochemistry at each chiral center, providing a foundation for more complex, stereoselective syntheses.

Catalytic Hydrogenation of Indolizine (B1195054) Precursors

One of the most direct methods for the preparation of the saturated octahydroindolizine skeleton is the catalytic hydrogenation of an aromatic indolizine precursor. This approach involves the reduction of the double bonds in both the pyridine (B92270) and pyrrole (B145914) rings of the indolizine system.

The process typically employs a heterogeneous or homogeneous catalyst in the presence of hydrogen gas to achieve complete saturation of the aromatic system. Common catalysts for this transformation include platinum or rhodium on a carbon support. While effective, this method can sometimes present challenges in controlling selectivity, as the reaction may proceed through various partially hydrogenated intermediates. nih.gov In some cases, over-hydrogenation or side reactions can occur, necessitating careful optimization of reaction conditions such as catalyst choice, solvent, temperature, and pressure. nih.gov

A significant advancement in this area is the use of ruthenium-N-heterocyclic carbene (NHC) complexes as catalysts. nih.gov These catalysts have demonstrated high efficacy in the asymmetric hydrogenation of indolizines, providing a route to enantiomerically enriched indolizidine alkaloids. nih.gov Although the focus of such studies is often on stereoselectivity, the underlying principle of catalytic hydrogenation of the indolizine ring system remains a fundamental approach to accessing the octahydroindolizine core.

Multi-step Organic Synthesis from Accessible Precursors

One notable strategy involves the elaboration of a pyrrolidine (B122466) ring. For instance, a synthetic route can commence from an amino acid precursor like D-norvaline, which is first converted into a pyrrole derivative. utas.edu.au Subsequent chemical modifications, such as chain homologation, are performed to introduce a side chain that can undergo cyclization to form the second ring of the indolizidine core. utas.edu.au This cyclization can be an intramolecular condensation or alkylation reaction, ultimately yielding the bicyclic octahydroindolizine skeleton. utas.edu.au

Another general approach begins with a suitably functionalized pyridine derivative. Through a series of reactions, a side chain is introduced at the 2-position of the pyridine ring. This side chain is designed to contain a functional group that can participate in a cyclization reaction with the pyridine nitrogen, often after reduction of the pyridine ring itself. These multi-step approaches, while often longer than direct hydrogenation, provide a versatile platform for the synthesis of a wide range of substituted octahydroindolizines.

Stereoselective Synthesis of Octahydroindolizin-2-ol and its Enantiomers

The biological activity of octahydroindolizine-containing compounds is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration of the chiral centers in this compound and its enantiomers is of paramount importance.

Diastereoselective Annulation Strategies

Diastereoselective annulation, or ring-forming, strategies are powerful tools for constructing the octahydroindolizine framework with a high degree of stereocontrol. These methods often involve an intramolecular cyclization of a chiral precursor where the existing stereocenters direct the formation of new ones.

A sophisticated strategy for the diastereoselective synthesis of hydroxylated octahydroindolizines involves an intramolecular dehydrative annulation under Mitsunobu-type conditions. This reaction facilitates the formation of the second ring of the bicyclic system through an intramolecular nucleophilic substitution.

In a representative synthesis of an isomer of this compound, (6R, 8aS)-octahydroindolizin-6-ol, a key step is the cyclization of a piperidine (B6355638) intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol. nih.govresearchgate.net This precursor, which contains a primary hydroxyl group on the side chain and a secondary amine within the piperidine ring, is subjected to Mitsunobu conditions. The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.netjbclinpharm.org

The mechanism of the Mitsunobu reaction involves the activation of the primary hydroxyl group by the PPh₃/DEAD reagent system, converting it into a good leaving group. jbclinpharm.orgorganic-chemistry.org The piperidine nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the leaving group to form the new carbon-nitrogen bond, thus completing the annulation. This intramolecular cyclization proceeds with inversion of configuration at the carbon bearing the primary hydroxyl group if it were chiral, although in this specific precursor, it is not a stereocenter. The stereochemistry of the final product is determined by the existing chiral centers in the piperidine precursor. nih.govresearchgate.net This dehydrative annulation strategy has proven successful, affording the target octahydroindolizine framework in good yields. nih.govresearchgate.net

| Reactant | Reagents | Product | Yield |

| (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | PPh₃, DEAD | (6R, 8aS)-octahydroindolizin-6-ol | 72% |

Table 1: Example of Dehydrative Annulation for Octahydroindolizine Synthesis nih.govresearchgate.net

The use of starting materials from the "chiral pool" is a highly effective strategy for the enantioselective synthesis of complex molecules. (S)-Epichlorohydrin is a versatile and commercially available chiral building block that can be used to introduce stereocenters that are maintained throughout a synthetic sequence. nih.govresearchgate.net

The synthesis of the aforementioned piperidine precursor for the dehydrative annulation begins with (S)-epichlorohydrin. nih.govresearchgate.net The synthesis involves a multi-step sequence that constructs the piperidine ring with the desired stereochemistry and functional groups. A typical sequence might involve the opening of the epoxide ring of (S)-epichlorohydrin with a suitable nucleophile, followed by a series of transformations to build the carbon framework and introduce the necessary nitrogen atom. nih.govresearchgate.net

Preparation of Chiral Intermediates for Octahydroindolizinol Scaffolds

The enantioselective synthesis of octahydroindolizinol scaffolds relies heavily on the preparation of chiral intermediates that establish the stereochemistry of the final molecule. A key strategy involves the use of biocatalysis, which has become an important methodology for producing single enantiomers of drug intermediates. doi.org For instance, a Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol has been successfully employed to separate enantiomers on a large scale, providing access to homochiral building blocks. rsc.org This enzymatic approach allows for the isolation of specific stereoisomers that are crucial for the synthesis of complex pharmaceutical agents. doi.orgrsc.org

Another powerful approach is the use of chiral starting materials derived from natural sources, such as amino acids. For example, D-norvaline has been utilized as a chiral precursor, which is converted to an α-pyrrolic ester through a refined Clauson-Kaas pyrrole synthesis. utas.edu.au Subsequent homologation and cyclization of this intermediate lead to the formation of the chiral indolizidinone core, which can then be stereoselectively reduced to the desired octahydroindolizinol diastereomer. utas.edu.au

Furthermore, conformationally constrained α-amino acids, such as octahydroindole-2-carboxylic acid, a proline derivative, serve as valuable chiral intermediates. chemistryviews.org Methodologies for the stereoselective preparation of these intermediates often involve dynamic kinetic resolution. For example, a racemic γ-keto acid can be resolved using (R)- or (S)-phenylglycinol to form enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones, which are key precursors for the indolizine framework. chemistryviews.org The use of azetidinones as advanced and divergent intermediates also provides a route to chiral piperidinones, which are precursors to the asymmetric bicyclic core of indolizidine alkaloids. acs.org

Control of Stereochemistry in this compound Formation

Achieving precise control over the stereochemistry during the formation of the this compound ring system is critical for synthesizing specific isomers. The stereochemical outcome of the synthesis is often dictated by the strategic choice of cyclization precursors and reaction conditions. For instance, in syntheses starting from chiral piperidine derivatives, intramolecular hydroboration can be used to control the formation of new stereocenters. nih.gov The use of N-benzyl protected 2-(2'-alkenyl)-piperidine boranes allows for good stereocontrol during the hydroboration step, leading to specific diastereomers of the resulting amino alcohol. nih.gov

Nickel-catalyzed (4 + 2) cycloaddition reactions of chiral azetidinones with alkynes are effective in producing piperidone moieties while retaining the chirality of the azetidinone substrate. acs.org This method allows for the construction of the asymmetric bicyclic core with high regioselectivity and stereoselectivity, which can then be further elaborated into specific indolizidine alkaloids. acs.org The regiocontrol in these cycloadditions is influenced by the substituents on the alkyne, enabling the synthesis of various substituted indolizidine structures. acs.org

In another approach, the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives, which are analogs of octahydroindolizine systems, involves a highly diastereoselective addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate. chemistryviews.org This step establishes the stereochemistry at the C-2 position with high fidelity. Similarly, silyl (B83357) groups have been used to control stereochemistry in formal syntheses of prostaglandins, where a stereoconvergent synthesis of an allylsilane is followed by a silyl-to-hydroxy conversion to set the stereochemistry at a key carbon center. rsc.orgdeepdyve.com This principle of using silicon-containing compounds can be applied to control the stereochemistry in the synthesis of complex heterocyclic systems like this compound. rsc.org

Advanced Synthetic Techniques in Octahydroindolizine Chemistry

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The synthesis of indolizine and its derivatives, including the octahydroindolizine core, is often improved through the systematic optimization of reaction conditions such as temperature, solvent, base, and catalyst. For example, in the synthesis of 6-hydroxy indolizines through a cascade process, various bases and temperatures were screened. It was found that using K2CO3 as the base at room temperature (25°C) in acetonitrile (B52724) provided a higher yield (70%) compared to performing the reaction at 50°C (56%). nih.gov

In a copper-catalyzed synthesis of indolizines from pyridine, acetophenone, and nitroolefin, the reaction was optimized by testing different copper salts and oxidants. The combination of CuBr and (NH4)2S2O8 was found to be highly effective. researchgate.net Further optimization of temperature and time established that heating at 130°C for 5 hours provided the best results, while solvents like MeCN and DMF significantly reduced the yield. researchgate.net Similarly, in a palladium-catalyzed cascade approach, various catalysts, ligands, bases, and solvents were evaluated to maximize the yield of the desired polycyclic product. researchgate.net

The following table summarizes the optimization of conditions for a cascade reaction to synthesize hydroxy-substituted indolizines. nih.gov

| Entry | Base | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | 50 | MeCN | 6 | 56 |

| 2 | K₂CO₃ | 25 | MeCN | 6 | 70 |

| 3 | DBU | 25 | MeCN | 6 | 65 |

| 4 | Et₃N | 25 | MeCN | 6 | 43 |

| 5 | Cs₂CO₃ | 25 | MeCN | 6 | 68 |

| 6 | K₂CO₃ | 25 | DCM | 6 | 51 |

| 7 | K₂CO₃ | 25 | THF | 6 | 62 |

| 8 | K₂CO₃ | 25 | EtOH | 6 | 45 |

Transition Metal-Free Synthetic Protocols for Octahydroindolizine Frameworks

In recent years, there has been a significant effort to develop synthetic methods for indolizine frameworks that avoid the use of transition metals, which can be costly and toxic. researchgate.netorganic-chemistry.org One such approach involves a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as an oxidant. researchgate.netorganic-chemistry.org This method proceeds under mild conditions and utilizes readily available starting materials. researchgate.net

Another metal-free strategy is a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.gov This reaction is compatible with a wide range of substrates and provides functionalized indolizines in moderate to excellent yields. The protocol is notable for its simple operation and excellent functional group tolerance. nih.gov The proposed mechanism involves an initial Michael addition, followed by tautomerization and an intramolecular nucleophilic substitution, culminating in the elimination of a nitro group to form the aromatic indolizine ring. nih.gov

Acid-catalyzed two-component reactions have also been developed for the preparation of indolizines under metal-free conditions. nih.gov These methods can efficiently form the new ring system in a single step, with some substrates achieving yields as high as 95%. nih.gov Furthermore, a domino condensation-cyclization method using a P4O10/TfOH reagent system allows for the synthesis of indolizidine alkaloids without the need for a catalyst or solvent. researchgate.net

Multicomponent and Cascade Reactions towards Octahydroindolizine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules like indolizines by minimizing steps and waste. nih.gov The Ugi and Passerini reactions are classic examples of MCRs that rapidly build molecular complexity. nih.gov In the context of indolizine synthesis, a three-component reaction between 2-(pyridin-2-yl)acetonitrile, aldehydes, and isonitriles has been shown to be highly efficient for producing diversely substituted indolizines. rsc.org Palladium-catalyzed multicomponent syntheses have also been developed for constructing the indolizine core. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that build complex cyclic systems from simple precursors in a single step. rsc.org A cascade reaction for constructing hydroxy-substituted indolizines has been developed from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. researchgate.net The proposed mechanism for this transformation involves an initial SN2 substitution, followed by an intramolecular nucleophilic substitution to form a cyclized intermediate, which then dehydrates and tautomerizes to yield the final product. nih.gov Similarly, a Cu/Ir synergistic catalysis enables a cascade allylic alkylation/Friedel-Crafts reaction to produce chiral-fused indolizines with high stereoselective control. semanticscholar.org Organocatalytic cascade reactions using trienamine activation have also been explored for the synthesis of complex polycyclic structures. mdpi.com

The following table presents a selection of substrates used in a cascade synthesis of hydroxy-substituted indolizines, demonstrating the scope of the reaction. nih.gov

| Reactant 1 (Pyrrole derivative) | Reactant 2 (Acetoacetic ester) | Product | Yield (%) |

|---|---|---|---|

| 4-Propionyl-pyrrole-2-formaldehyde | Ethyl 4-chloro-3-oxobutanoate | Product 3a | 70 |

| 4-Benzoyl-pyrrole-2-formaldehyde | Ethyl 4-chloro-3-oxobutanoate | Product 3b | 65 |

| 4-Formyl-pyrrole-2-formaldehyde | Ethyl 4-chloro-3-oxobutanoate | Product 3c | 61 |

| 5-Propionyl-pyrrole-2-formaldehyde | Ethyl 4-chloro-3-oxobutanoate | Product 3d | 72 |

| 5-Benzoyl-pyrrole-2-formaldehyde | Ethyl 4-chloro-3-oxobutanoate | Product 3e | 68 |

| 4-Propionyl-pyrrole-2-formaldehyde | Methyl 4-bromo-3-oxobutanoate | Product 3l | 68 |

| 4-Propionyl-pyrrole-2-formaldehyde | tert-Butyl 4-chloro-3-oxobutanoate | Product 3m | 65 |

Analogous Synthetic Approaches for Related Indolizidine Systems

The synthetic strategies employed for this compound are often applicable to a broader class of related indolizidine alkaloids. researchgate.net A common approach involves the cyclization of functionalized pyrrole or pyridine precursors. For example, a domino condensation-cyclization method using a P4O10/TfOH reagent system has been developed for the synthesis of various indolizidine alkaloids from primary amines and dicarboxylic acids under solvent- and catalyst-free conditions. researchgate.net This method is suitable for creating pyrrolo[2,1-a]isoquinoline (B1256269) structures, which are related to the core indolizidine framework. researchgate.net

Another versatile method is the 1,3-dipolar cycloaddition reaction between pyridinium (B92312) salts and dipolarophiles, which is widely used to synthesize indolizines with acceptor groups at specific positions. rsc.org This approach can be adapted to create substituted indolizidine systems. Furthermore, intramolecular amination of allylic alcohols provides a metal-free route to multisubstituted indolizines in high yields. organic-chemistry.org

Synergistic catalysis offers a sophisticated approach for constructing complex indolizidine systems. For instance, a combined copper and iridium catalytic system has been used for the enantio- and diastereodivergent synthesis of fused indolizines. semanticscholar.org This cascade annulation proceeds through the reaction of metallated azomethine ylides with indolizine allyl carbonates, allowing for the precise construction of multiple stereogenic centers. semanticscholar.org These advanced catalytic methods highlight the ongoing development of efficient and selective routes to a wide array of indolizidine and related alkaloid structures.

Reaction Mechanisms and Chemical Transformations of Octahydroindolizin 2 Ol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of Octahydroindolizin-2-ol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, typically by protonation under acidic conditions to form an alkyloxonium ion (-OH2+) or by conversion to a sulfonate ester (e.g., tosylate or mesylate). chemistrysteps.comkhanacademy.org The subsequent substitution can then proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions.

SN2 Mechanism: The bimolecular nucleophilic substitution (SN2) pathway is favored by strong, sterically unhindered nucleophiles and aprotic polar solvents. youtube.com For this compound, a primary alcohol would be more reactive towards an SN2 reaction. youtube.com However, as a secondary alcohol, it can undergo SN2 reactions. The reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry at that center. youtube.com Given the bicyclic nature of the indolizidine ring, steric hindrance can play a significant role, potentially slowing the rate of SN2 reactions compared to a simple acyclic secondary alcohol.

SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) pathway is favored by polar protic solvents (which stabilize the carbocation intermediate), weaker nucleophiles, and substrates that can form stable carbocations. youtube.com When the hydroxyl group of this compound is protonated and leaves as water, a secondary carbocation is formed on the indolizidine ring. youtube.comyoutube.com This intermediate is planar, and the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the original carbon was a stereocenter. chemistrysteps.com The stability of this carbocation is a critical factor. There is also the possibility of hydride shifts or ring rearrangements to form a more stable carbocation, although this is less common in constrained bicyclic systems. youtube.com Tertiary alcohols are more prone to react via an SN1 mechanism due to the stability of the resulting tertiary carbocation. youtube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate | Favored by 3° > 2° alcohols | Favored by 1° > 2° alcohols |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (Transition state) |

| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |

| Rearrangement | Possible | Not possible |

Derivatization Reactions of this compound

The hydroxyl group is a prime site for derivatization, allowing for the modification of the compound's physical and chemical properties.

This compound can be converted to its corresponding ester through reaction with a carboxylic acid. The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). scienceready.com.auchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. scienceready.com.au

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol's hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester. chemguide.co.uk Other reagents, such as acyl chlorides and acid anhydrides, can also be used to form esters with alcohols, often under milder conditions. chemguide.co.uk

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, octahydroindolizin-2-one. wikipedia.orgbyjus.com This transformation requires the breaking of a C-H bond and an O-H bond. A variety of oxidizing agents can accomplish this conversion.

Common laboratory reagents for this purpose include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) and Pyridinium (B92312) chlorochromate (PCC) are effective. PCC is a milder agent that is less likely to cause side reactions. chemistrysteps.com

DMSO-based reagents: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a very mild and high-yielding procedure. wikipedia.org

Hypervalent iodine reagents: The Dess-Martin periodinane (DMP) is another mild and selective reagent that allows for the oxidation to be carried out at room temperature. wikipedia.org

Unlike primary alcohols, which can be oxidized first to an aldehyde and then to a carboxylic acid, the oxidation of a secondary alcohol like this compound stops at the ketone stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comdocbrown.info

| Oxidizing Agent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Octahydroindolizin-2-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), RT | Octahydroindolizin-2-one |

| Swern Oxidation (DMSO, (COCl)₂) | DCM, -78°C, then Et₃N | Octahydroindolizin-2-one |

| Dess-Martin Periodinane (DMP) | DCM, RT | Octahydroindolizin-2-one |

The elimination of a water molecule from this compound, known as dehydration, yields an alkene (specifically, a tetrahydoindolizine). This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk

The mechanism for secondary alcohols is generally E1. libretexts.orgyoutube.com It begins with the protonation of the hydroxyl group to form a good leaving group (water). The water molecule departs, forming a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org

Due to the structure of this compound, proton abstraction can occur from either C1 or C3, potentially leading to a mixture of alkene isomers (Δ¹,²- or Δ²,³-octahydoindolizine). According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. libretexts.org

Intramolecular Cyclization and Ring-Forming Reactions Relevant to Octahydroindolizine (B79230) Synthesis

While this compound is already a cyclized product, its synthesis and the synthesis of the broader indolizidine alkaloid family heavily rely on intramolecular cyclization reactions. These reactions are crucial for constructing the characteristic bicyclic ring system.

One common strategy involves the cyclization of a linear precursor containing a nitrogen atom and a suitably placed electrophilic center. For instance, the intramolecular cyclodehydration of pyrrolylbutanals, formed from the hydroformylation of N-allylpyrroles, is a key step in synthesizing the indolizidine core. nih.govresearchgate.net In this process, the pyrrole (B145914) ring acts as a nucleophile, attacking an aldehyde group to form a bicyclic alcohol intermediate, which then dehydrates to form a dihydroindolizine. Subsequent reduction yields the saturated octahydroindolizine skeleton. nih.gov Another approach involves the palladium-catalyzed intramolecular cyclization of unsaturated β-amino alcohols to form bicyclic structures. ysu.am These methods highlight the importance of intramolecular ring-forming reactions in building the foundational architecture of compounds like this compound.

Cycloaddition Reaction Mechanisms in Indolizine (B1195054) Precursors

The synthesis of the indolizine core, the foundational structure for this compound, frequently employs cycloaddition reactions. These reactions are powerful tools for constructing the bicyclic system, often with a high degree of stereochemical control. The primary mechanisms involved are 1,3-dipolar cycloadditions and [8+2] cycloadditions, which allow for the formation of the five-membered pyrrole ring fused to the six-membered pyridine (B92270) ring.

A prevalent method for indolizine synthesis is the 1,3-dipolar cycloaddition involving pyridinium ylides as the 1,3-dipole and various dipolarophiles, such as activated alkenes or alkynes. rsc.org This reaction is a type of [3+2] cycloaddition. The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by treatment with a base. The ylide then reacts with a dipolarophile to form a primary cycloadduct, which subsequently undergoes aromatization, often through oxidation or elimination, to yield the stable indolizine ring system. organic-chemistry.org

Another significant pathway is the [8+2] cycloaddition, where the indolizine system itself acts as an 8π component reacting with a 2π dienophile. mdpi.comnih.gov This reaction typically leads to the formation of cycl[3.2.2]azine derivatives. mdpi.comnih.gov While this reaction expands the ring system, the underlying principles of cycloaddition on the indolizine core are crucial for understanding its reactivity. The mechanism of these cycloadditions can be either a concerted pericyclic reaction or a stepwise process involving a zwitterionic intermediate. msu.ru The exact mechanism often depends on the nature of the substituents on both the indolizine precursor and the dienophile. msu.ru For instance, reactions with electron-deficient alkenes may proceed via a stepwise mechanism initiated by an electrophilic attack at the C-3 position of the indolizine ring. nih.govmsu.ru

Intramolecular cycloadditions are also utilized, particularly for the synthesis of more complex indolizidine alkaloids. iupac.org For example, the intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones provides a route to various substituted indolizidines. iupac.org These reactions are valuable for establishing the stereochemistry of the resulting bicyclic system.

The table below summarizes key aspects of cycloaddition reactions used in the synthesis of indolizine precursors.

| Reaction Type | Reactants | Key Features | Product Type |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide + Alkene/Alkyne | A [3+2] cycloaddition. The ylide is often generated in situ. Requires a subsequent aromatization step. rsc.orgorganic-chemistry.org | Substituted Indolizines |

| [8+2] Cycloaddition | Indolizine + Dienophile | Indolizine acts as an 8π system. Can be a concerted or stepwise mechanism. mdpi.comnih.govmsu.ru | Cycl[3.2.2]azines |

| Intramolecular Nitrone Cycloaddition | N-alkenylnitrones | Forms the bicyclic indolizidine core directly. Offers good stereochemical control. iupac.org | Indolizidine derivatives |

Quantum chemical calculations have been employed to investigate the transition states and intermediates of these cycloaddition reactions. msu.ru These studies suggest that for the reaction of indolizine with nitroethylene, a dipolar cycloaddition mechanism involving an electrophilic addition followed by ring closure is favored. msu.ru Conversely, for the reaction of a 6-nitroindolizine with an electron-rich alkene like N,N-dimethylaminoethylene, an "inverse" dipolar cycloaddition mechanism, initiated by a nucleophilic attack, is predicted. msu.ru These theoretical findings highlight the tunable nature of the cycloaddition mechanism based on the electronic properties of the reactants.

Ultimately, the choice of cycloaddition strategy allows for the synthesis of a wide array of substituted indolizines, which can then be reduced to the saturated this compound scaffold. The specific substituents and stereochemistry of the final product are dictated by the starting materials and the chosen cycloaddition pathway.

Computational and Theoretical Investigations of Octahydroindolizin 2 Ol

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the transition states and intermediates involved in the synthesis and reactions of Octahydroindolizin-2-ol. These computational methods allow for the examination of molecular properties that are often difficult to probe experimentally.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. slideshare.net

In the context of this compound synthesis, FMO theory can be applied to understand cycloaddition reactions that may be employed to construct the indolizine (B1195054) core. slideshare.net For instance, in a potential [3+2] cycloaddition approach to an indolizidine precursor, the interaction between the HOMO of an azomethine ylide and the LUMO of a dipolarophile would be analyzed. utas.edu.au The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) can indicate the reactivity of the system; a smaller gap generally suggests a more facile reaction. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Reaction in the Synthesis of an this compound Precursor

| Reactant | Molecular Orbital | Energy (eV) |

| Azomethine Ylide | HOMO | -5.8 |

| Dipolarophile | LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are hypothetical and serve to illustrate the application of FMO theory.

By examining the coefficients of the atomic orbitals contributing to the HOMO and LUMO, the regioselectivity of the cycloaddition can be predicted. The atoms with the largest orbital coefficients are expected to form the new sigma bonds. youtube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure and properties of molecules. unimib.itnih.govmdpi.com DFT calculations can provide accurate geometries for ground states, transition states, and intermediates, as well as reaction energies and activation barriers. unibo.itdntb.gov.uaresearchgate.netresearchgate.net

For the synthesis of this compound, DFT calculations can be employed to investigate the detailed mechanism of key steps. For example, in a cyclization reaction to form the indolizine ring, DFT can be used to map out the potential energy surface, identifying the lowest energy pathway. sciforum.net This would involve locating the transition state structure and calculating its energy relative to the reactants and products.

Furthermore, DFT can be used to predict various spectroscopic properties of this compound, such as NMR chemical shifts, which can aid in its structural characterization. sciforum.net The choice of functional and basis set is critical for obtaining accurate results that are in good agreement with experimental data. mdpi.comunibo.it

Table 2: Representative DFT-Calculated Parameters for a Reaction Intermediate in this compound Synthesis

| Parameter | Value |

| Relative Energy (kcal/mol) | 15.2 |

| Key Bond Length (Å) | 1.45 |

| Key Bond Angle (°) | 112.5 |

| Imaginary Frequency (cm⁻¹) | -350 (for a transition state) |

Note: These values are illustrative and would be specific to the reaction and computational level of theory used.

In Silico Modeling of Molecular Interactions and Stereoselectivity in Synthesis

In silico modeling encompasses a range of computational techniques used to simulate molecular interactions and predict chemical and biological properties. nih.govethz.chbiotech-asia.org In the synthesis of this compound, which contains multiple stereocenters, controlling stereoselectivity is a significant challenge. Computational modeling can provide valuable insights into the factors governing the stereochemical outcome of reactions. rsc.orgdntb.gov.uachemrxiv.org

Molecular mechanics and molecular dynamics simulations can be used to study the conformational preferences of reactants and transition states. By analyzing the energies of different diastereomeric transition states, the preferred reaction pathway leading to the major stereoisomer can be identified. For instance, in a catalytic asymmetric reaction to introduce the hydroxyl group at the C-2 position, modeling the interaction between the substrate, the catalyst, and the reagents can reveal the origins of enantioselectivity.

These models can help in the rational design of catalysts and reaction conditions to enhance the desired stereoselectivity, thereby improving the efficiency of the synthesis. rsc.org

Theoretical Descriptors in Structure-Reactivity Relationships of Indolizine Derivatives

Theoretical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physicochemical properties. nih.gov These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models. nih.gov

For indolizine derivatives, which are known for a wide range of biological activities, theoretical descriptors can be used to correlate their structural features with their reactivity or biological function. chim.itnih.govnih.gov These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Table 3: Examples of Theoretical Descriptors and Their Relevance for Indolizine Derivatives

| Descriptor Category | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |

| HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. eurjchem.com | |

| Geometrical | Molecular Surface Area | Affects steric interactions and binding to biological targets. |

| Topological | Wiener Index | Correlates with physical properties like boiling point. |

By establishing a statistically significant relationship between these descriptors and an observed property (e.g., anti-inflammatory activity), it is possible to predict the activity of new, unsynthesized indolizine derivatives. mdpi.com This approach can guide the design of novel compounds with enhanced properties, including derivatives of this compound.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.netnih.gov In the context of this compound and its derivatives, chemometric techniques are particularly useful for analyzing complex spectroscopic data, such as that obtained from NMR, IR, and mass spectrometry. lew.roresearchgate.netnih.gov

Principal Component Analysis (PCA) is a powerful exploratory tool that can be used to identify patterns and groupings within a set of spectroscopic data. researchgate.netnih.gov For example, a series of indolizine derivatives could be analyzed by PCA to reveal structural similarities and differences based on their spectral fingerprints. This can be valuable for quality control and for classifying compounds based on their structural features.

When combined with spectroscopic data, chemometric methods like Partial Least Squares (PLS) regression can be used to build calibration models for the quantitative determination of a compound's concentration in a mixture or to predict a specific property from the spectra. nih.gov These approaches can enhance the information extracted from spectroscopic measurements, aiding in the characterization and analysis of this compound and related compounds.

Spectroscopic Characterization and Advanced Analytical Methods for Octahydroindolizin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For Octahydroindolizin-2-ol, both ¹H and ¹³C NMR, alongside advanced NMR methodologies, are pivotal in assembling a complete structural and stereochemical profile.

¹H NMR and ¹³C NMR Analysis

For a derivative such as (2S)-8-aminothis compound hydrochloride, reported ¹H NMR data (400 MHz, CD₃OD) shows a complex pattern of signals in the upfield region, characteristic of the saturated bicyclic indolizine (B1195054) core. Key resonances include multiplets ranging from approximately 1.42 to 4.44 ppm. Specifically, protons adjacent to the nitrogen and the hydroxyl-bearing carbon are expected to appear in the more downfield region of this range.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | ~3.8 - 4.2 | m | - |

| H-3, H-5, H-8a | ~2.8 - 3.5 | m | - |

Note: This is a generalized prediction. Actual values can vary based on solvent and stereochemistry.

Similarly, ¹³C NMR data would provide a unique signal for each of the eight carbon atoms in the this compound skeleton, with their chemical shifts being indicative of their chemical environment. The carbon atom bearing the hydroxyl group (C-2) would be expected to resonate in the range of 60-70 ppm, while carbons adjacent to the nitrogen atom would also exhibit characteristic downfield shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~60 - 70 |

| C-3, C-5, C-8a | ~50 - 65 |

Note: This is a generalized prediction. Actual values can vary based on solvent and stereochemistry.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of this compound, which can exist as multiple diastereomers and enantiomers, can be determined using a variety of advanced NMR techniques. These methods go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton coupling networks, allowing for the tracing of the connectivity of the proton skeleton within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at [M-18]⁺. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for alkaloids, leading to the formation of stable iminium ions. The specific fragmentation pattern would be highly dependent on the stereochemistry of the molecule and can be used to differentiate between isomers.

Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z | Description |

|---|---|---|

| [C₈H₁₅NO]⁺ | 141.12 | Molecular Ion |

| [C₈H₁₃N]⁺ | 123.10 | Loss of H₂O |

Note: Data is based on predicted values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its retention time as it passes through a capillary column. Subsequently, the separated compound is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is measured by the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

The analysis of alkaloids by GC-MS is a well-established methodology. For a compound like this compound, typical GC conditions would involve a high-temperature injector, a non-polar or medium-polarity capillary column (e.g., DB-5ms), and a programmed temperature ramp to ensure efficient elution. The retention time is a reproducible parameter under constant conditions and aids in preliminary identification.

Upon entering the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The fragmentation pattern is key to its structural confirmation. As an alcohol, the molecular ion peak may be weak or absent. Characteristic fragmentation patterns for cyclic alcohols and N-heterocycles would be expected:

α-Cleavage: The bond adjacent to the oxygen atom is likely to break. Similarly, cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for alkaloids.

Dehydration: A neutral loss of a water molecule (M-18) is a characteristic fragmentation for alcohols.

Ring Cleavage: The bicyclic indolizidine ring system can undergo complex fragmentation, leading to a series of smaller charged fragments that are diagnostic of the core structure.

The resulting mass spectrum, with its specific fragment ions and their relative intensities, allows for unambiguous identification, often by comparison with spectral libraries.

Table 1: Representative GC-MS Analytical Conditions for Alkaloid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250-280 °C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Oven Program | Initial 60°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-550 |

Electronic Spectroscopy for Electronic Transitions and Purity Assessment

Electronic spectroscopy, including UV-Vis and fluorescence techniques, investigates the electronic transitions within a molecule and is valuable for purity assessment, particularly for detecting conjugated impurities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound is a saturated bicyclic system containing a nitrogen atom with a non-bonding pair of electrons and an oxygen atom in the hydroxyl group, also with non-bonding electrons.

The possible electronic transitions for this molecule are sigma to sigma star (σ → σ) and non-bonding to sigma star (n → σ). uobabylon.edu.iq Both of these are high-energy transitions that absorb light at short wavelengths, typically below 200 nm. uobabylon.edu.iq Alkanes, for instance, which only have σ → σ* transitions, absorb at wavelengths less than 150 nm. uobabylon.edu.iq The presence of the heteroatoms (N and O) introduces n → σ* transitions, which also generally occur at the lower end of the UV spectrum. uobabylon.edu.iq

Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). Its UV-Vis spectrum would likely show only end absorption, where the absorbance begins to rise at the low-wavelength limit of the spectrophotometer. This property makes UV-Vis spectroscopy a useful tool for purity assessment. The absence of absorption peaks at higher wavelengths (>220 nm) can confirm the absence of aromatic or other conjugated impurities that might be present from the synthesis or extraction process.

Table 2: Expected UV-Vis Spectroscopic Properties of this compound

| Property | Expected Observation |

|---|---|

| λmax (Wavelength of Maximum Absorbance) | No significant peaks expected in the 200-800 nm range. |

| Electronic Transitions | σ → σ* and n → σ* (primarily <200 nm) |

| Chromophore | Lacks a traditional chromophore. |

| Application | Purity assessment; detection of conjugated impurities. |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must first absorb photons (typically in the UV range) and possess a rigid molecular structure and delocalized π-electron systems that facilitate the emission process.

Given that this compound does not absorb significantly in the 200-800 nm range and lacks a fluorophore (a part of a molecule that causes it to fluoresce), it is not expected to be natively fluorescent. The flexible, saturated ring system does not provide the rigidity or conjugation necessary for efficient fluorescence emission. Therefore, direct fluorescence spectroscopy is not a suitable method for the detection or quantification of this compound. However, derivatization of the molecule with a fluorescent tag could be employed to enable its analysis by this technique if high sensitivity is required.

Application of Multivariate Spectroscopic Methods for Complex Analysis

When this compound is part of a complex mixture, such as a plant extract or a synthetic reaction mixture, analyzing its spectroscopic data can be challenging due to overlapping signals from other components. Multivariate spectroscopic methods, also known as chemometrics, are statistical tools used to extract meaningful information from large and complex datasets, such as those generated by spectroscopic techniques. nih.gov

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to data from MS, NMR, or infrared spectroscopy. For instance, if a series of samples containing varying concentrations of this compound and other alkaloids are analyzed by GC-MS, PCA could be used to process the resulting data matrices. nih.gov This analysis can reveal patterns and correlations, potentially distinguishing samples based on their alkaloid profiles or identifying markers associated with a particular source or batch. nih.govnih.gov

In a quality control setting, a PLS model could be developed to correlate spectroscopic data (e.g., from Near-Infrared spectroscopy, which is rapid and non-destructive) with the concentration of this compound determined by a primary method like GC-MS. This model could then be used for the rapid, high-throughput screening of new samples. Chemometrics is essential for maximizing the information obtained from chemical datasets, transforming raw spectral data into valuable insights for authentication, quality control, and metabolic profiling. nih.gov

Applications of Octahydroindolizin 2 Ol in Organic Synthesis and Natural Product Chemistry

Octahydroindolizin-2-ol as a Precursor for Biologically Significant Alkaloids

The octahydroindolizine (B79230) core is a privileged scaffold found in numerous natural products that exhibit a wide array of biological activities. sci-hub.se Consequently, synthetic access to functionalized octahydroindolizine derivatives like this compound is of significant interest for the synthesis of these natural products and their analogues.

This compound is a key starting material for the synthesis of various indolizidine alkaloids, a class of compounds known for their potent biological effects. While biosynthetic pathways of alkaloids like slaframine (B1196289) may involve intermediates such as 1-hydroxyoctahydroindolizine, the 2-hydroxy isomer provides a synthetic entry point to novel analogues. nih.gov Its utility is particularly notable in the creation of analogues of castanospermine (B190763), a potent glycosidase inhibitor. researchwithrutgers.com The synthesis of 2-hydroxy analogues of castanospermine and its stereoisomers, such as 1-epi-castanospermine, has been described, starting from advanced intermediates that lead to the this compound framework. nih.gov These synthetic efforts are crucial for exploring the structure-activity relationships of glycosidase inhibitors, which have therapeutic potential.

| Target Analogue Class | Synthetic Utility of Hydroxylated Octahydroindolizine Core | Key Transformation Example |

| Castanospermine Analogues | The hydroxyl group at the C-2 position allows for the construction of novel polyhydroxylated indolizidines, modifying the glycosidase inhibitory profile. | Intramolecular cyclization of amino-epoxide precursors derived from sugars to form the core ring structure. nih.gov |

| Slaframine Analogues | Serves as a scaffold to introduce different functional groups, exploring analogues with modified parasympathomimetic activity. | Modification of the hydroxyl group and subsequent introduction of an amino group at other positions on the ring. |

Derivatization is a chemical process of modifying a compound to enhance its properties, such as selectivity or biological activity. taylorandfrancis.comeurekaselect.com The hydroxyl group of this compound is a prime site for such modifications. Standard chemical transformations can convert this alcohol into a variety of functional groups, leading to new pharmacologically relevant compounds. These derivatization strategies allow for the systematic exploration of how structural changes to the octahydroindolizine scaffold impact its biological function.

Common derivatization reactions at the C-2 hydroxyl position include:

Esterification: To produce esters with varying chain lengths and properties.

Etherification: To introduce different alkyl or aryl groups.

Oxidation: To form the corresponding ketone, octahydroindolizin-2-one, which can then undergo further reactions.

Replacement: Substitution of the hydroxyl group with other functionalities like halides or azides, which can then be converted into other groups.

Role as a Key Synthetic Intermediate for Chiral Scaffolds

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. portico.orgsigmaaldrich.comgoogle.com this compound, with its inherent chirality derived from its stereocenters, is an exemplary chiral building block.

Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for its functional groups. This conformational rigidity is highly advantageous in synthesis, as it can control the stereochemical outcome of subsequent reactions, allowing for the predictable construction of new stereocenters relative to the existing framework. Chemists utilize such chiral scaffolds to build sophisticated molecules, including new drug candidates and natural products, with high levels of stereocontrol. rsc.org

| Feature | Significance as a Chiral Scaffold |

| Defined Stereochemistry | Provides a starting point with known absolute configuration, crucial for synthesizing enantiomerically pure final products. |

| Bicyclic Rigidity | The fused ring system limits conformational flexibility, allowing for more predictable and selective chemical reactions on the scaffold. |

| Functional Group Handle | The C-2 hydroxyl group serves as a versatile point for chemical elaboration and connection to other molecular fragments. |

Strategies for Constructing Libraries of Octahydroindolizine-Based Molecules

To accelerate the discovery of new bioactive compounds, chemists often employ strategies to rapidly synthesize large collections of related molecules, known as chemical libraries. nih.gov this compound is an ideal core structure, or scaffold, for the construction of such libraries. The general approach involves using the common octahydroindolizine core and systematically attaching a wide variety of different chemical groups or "building blocks" to it.

One effective method is Diversity-Oriented Synthesis (DOS) , where a central scaffold is elaborated through various reaction pathways to generate a library of structurally diverse molecules. For instance, the hydroxyl group of this compound can be reacted with a collection of different carboxylic acids to produce a library of esters. Similarly, the nitrogen atom in the ring system can be functionalized. This parallel synthesis approach allows for the efficient creation of hundreds or thousands of distinct compounds. beilstein-journals.org These libraries can then be screened for biological activity, such as antibacterial or enzyme-inhibiting properties, to identify promising new lead compounds for drug development. researchgate.net

Future Research Directions in Octahydroindolizin 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical processes has spurred research into sustainable synthetic strategies. nih.gov Future efforts in the synthesis of octahydroindolizin-2-ol and its derivatives will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Catalytic Hydrogenation Cascades: One-pot protocols for the synthesis of saturated N-heterocycles like octahydroindoles are being developed to avoid tedious multi-step procedures. researchgate.net The application of similar cascade reactions, potentially using green reductants like formic acid or molecular hydrogen with advanced iron catalysts, could provide a more direct and atom-economical route to the octahydroindolizine (B79230) core. researchgate.net

Flow Chemistry: Continuous flow methodologies offer enhanced control over reaction parameters, improved safety, and potential for automation. beilstein-journals.org Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time. nih.govbeilstein-journals.org This approach is particularly advantageous for managing hazardous intermediates or exothermic reactions. nih.gov

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild reaction conditions, significantly reducing the environmental impact compared to traditional chemical methods.

Novel Catalytic Systems: The exploration of new transition-metal catalysts, beyond traditional palladium-based systems, can open up new reaction pathways. Photocatalysis, for instance, utilizes visible light to mediate reactions under mild conditions, offering a sustainable approach to constructing complex molecular structures.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Catalytic Cascades | One-pot synthesis, atom economy, reduced workup steps. researchgate.net | Homogeneous iron catalysis, transfer hydrogenation. researchgate.net |

| Flow Chemistry | Improved safety, scalability, automation, reduced waste. nih.govbeilstein-journals.org | Microfluidic systems, continuous processing. nih.gov |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme engineering, whole-cell catalysis. |

| Photocatalysis | Mild reaction conditions, sustainable energy source, novel reactivity. | Photoredox catalysis, late-stage functionalization. |

Exploration of Underutilized Reaction Pathways for Functionalization

To fully explore the chemical space around the this compound scaffold, researchers must look beyond conventional functionalization methods. The indolizine (B1195054) nucleus is known to undergo various transformations, many of which remain underexplored for its saturated octahydro-analogs. jbclinpharm.org

Future research should investigate:

Cycloaddition Reactions: While 1,3-dipolar cycloadditions are a major approach for synthesizing the indolizine ring itself, their application for functionalizing the pre-formed octahydroindolizine skeleton is less common. jbclinpharm.org Investigating the reactivity of derivatives of this compound in cycloaddition reactions could lead to novel, densely functionalized analogs.

Late-Stage Functionalization (LSF): Techniques that allow for the modification of the core structure at a late stage in the synthetic sequence are highly valuable. This includes C-H activation methods that can selectively introduce new functional groups onto the saturated rings, providing direct access to derivatives that would be difficult to prepare otherwise.

Ring-Distortion Strategies: Exploring reactions that involve the opening or rearrangement of the bicyclic system can lead to novel scaffolds. For example, fragmentation reactions, such as the McCluskey or Wharton fragmentation, could be adapted to transform this compound derivatives into unique monocyclic or different bicyclic structures. uibk.ac.at

Advanced Computational Modeling for Property Prediction and Rational Reaction Design

The integration of computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. nih.gov Applying these methods to this compound can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity and physicochemical properties of novel this compound derivatives based on their molecular descriptors. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Modeling: Techniques like molecular docking and pharmacophore modeling can elucidate the interactions between this compound analogs and their biological targets. nih.gov This provides crucial insights for designing more potent and selective molecules.

Density Functional Theory (DFT) Calculations: DFT can be used to study reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the electronic properties of the this compound scaffold. This knowledge facilitates the rational design of more efficient and selective synthetic reactions.

Computer-Aided Synthesis Planning (CASP): Machine learning algorithms and CASP tools can analyze known chemical reactions to propose novel and efficient synthetic routes to complex target molecules, including intricate derivatives of this compound.

| Computational Method | Application in this compound Research |

| QSAR | Prediction of ADMET properties and biological activity. nih.gov |

| Molecular Docking | Simulating binding modes with protein targets. nih.gov |

| DFT Calculations | Elucidating reaction mechanisms and predicting stereoselectivity. |

| CASP | Designing and optimizing novel synthetic routes. |

Integration of this compound in Complex Molecular Architectures and Total Synthesis endeavors

The octahydroindolizine core is a key feature of many biologically active natural products, known as indolizidine alkaloids. jbclinpharm.org this compound serves as a valuable chiral building block, or synthon, for the construction of these more complex molecules.

Future directions in this area will focus on:

Natural Product Synthesis: Employing this compound as a starting material or key intermediate in the total synthesis of complex indolizidine alkaloids like lentiginosine (B11785389) or castanospermine (B190763). nih.gov Its inherent stereochemistry can be leveraged to control the stereochemical outcome of the final product.

Diversity-Oriented Synthesis (DOS): Using the this compound scaffold as a starting point to generate libraries of complex and diverse molecules. By applying various reaction sequences, a wide range of structurally unique compounds can be created for biological screening.

Development of Novel Synthetic Methodologies: The challenges encountered during the total synthesis of complex molecules often drive the development of new chemical reactions and strategies. youtube.comnih.gov Incorporating this compound into ambitious synthetic targets will likely lead to the discovery of novel transformations and a deeper understanding of its chemical reactivity. youtube.com For instance, its use in complex multi-component reactions or intricate rearrangement sequences could be explored. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for octahydroindolizin-2-ol, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : The dehydrative annulation strategy is a primary method for constructing the octahydroindolizine framework. For example, Jammula et al. () demonstrated that using chiral catalysts and controlled temperature (e.g., −20°C to 25°C) enhances diastereoselectivity, yielding (6R,8aS)-octahydroindolizin-6-ol. Key parameters include solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents like trifluoroacetic acid. Researchers should validate stereochemical outcomes via NMR (e.g., NOESY) and X-ray crystallography .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Characterization involves spectroscopic techniques:

- NMR : - and -NMR to identify proton environments and carbon frameworks. For example, axial vs. equatorial protons in the indolizidine ring show distinct coupling constants (-values) .

- X-ray Crystallography : Resolves absolute configuration, as seen in PubChem data for related octahydroindene derivatives ().

- Mass Spectrometry : High-resolution MS confirms molecular formula (CHNO) and fragmentation patterns .

Q. What are the physicochemical properties of this compound critical for solubility and reactivity studies?

- Methodological Answer : Key properties include:

- LogP : Calculated via software (e.g., ChemAxon) to predict lipid solubility. PubChem data () suggests moderate hydrophilicity due to the hydroxyl group.

- pKa : Estimated using computational tools (e.g., ACD/Labs) to assess protonation states under physiological conditions.

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers address discrepancies in reported diastereoselectivity during this compound synthesis?

- Methodological Answer : Contradictions often arise from reaction kinetics vs. thermodynamics. For example, Jammula et al. () observed that prolonged reaction times favor thermodynamically stable diastereomers, while shorter times trap kinetic products. To resolve discrepancies:

- Conduct time-course studies with periodic sampling for HPLC analysis.

- Use density functional theory (DFT) to model transition states and energy barriers .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral Brønsted acids (e.g., SPINOL-derived catalysts) to enhance enantiomeric excess (ee) during synthesis.

- Crystallization-Induced Dynamic Resolution : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to enrich ee .

Q. How do researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like G-protein-coupled receptors (GPCRs).

- In Vitro Assays : Measure IC values via fluorescence polarization or radioligand binding assays.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl groups at C-2) and correlate changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.